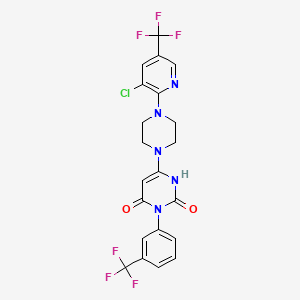

4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone

Description

The compound 4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a pyrimidinone derivative characterized by:

- A pyrimidinone core substituted at C-6 with a hydroxyl group.

- A 3-(trifluoromethyl)phenyl group at position 1.

- A piperazino linker at position 4, connected to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety.

This structural configuration combines electron-withdrawing trifluoromethyl groups, a polar hydroxyl group, and a piperazine-based side chain, which collectively influence its pharmacokinetic (PK) properties and biological activity. Pyrimidinones are widely studied for their diverse pharmacological applications, including antibacterial, antiviral, and anticancer activities .

Properties

IUPAC Name |

6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF6N5O2/c22-15-9-13(21(26,27)28)11-29-18(15)32-6-4-31(5-7-32)16-10-17(34)33(19(35)30-16)14-3-1-2-12(8-14)20(23,24)25/h1-3,8-11H,4-7H2,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHZQQRARXZTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104858 | |

| Record name | 4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-6-hydroxy-1-[3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339012-76-9 | |

| Record name | 4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-6-hydroxy-1-[3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H17ClF3N4O2

- Molecular Weight : 419.85 g/mol

- CAS Number : 260442-08-8

Pyrimidine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The specific mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as HIV-1 reverse transcriptase and bacterial phosphopantetheinyl transferases, leading to antiviral and antibacterial effects respectively .

- Antiproliferative Effects : Studies indicate that pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Antiviral Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds within this class have been reported to inhibit HIV replication effectively. The mechanism often involves the inhibition of reverse transcriptase-associated RNase H activity, which is crucial for viral replication .

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its ability to inhibit bacterial growth without causing significant cytotoxicity in human cells .

Anticancer Activity

Pyrimidine derivatives are recognized for their potential as anticancer agents. They have been found to exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies and Research Findings

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:

Research indicates that derivatives of pyrimidinones exhibit significant anticancer properties. The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar structures can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways .

2. Antibacterial Properties:

The compound's structural analogs have demonstrated antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of bacterial phosphopantetheinyl transferases, which are essential for bacterial viability .

3. Neuropharmacological Effects:

There is growing interest in the neuropharmacological applications of compounds containing piperazine moieties. These compounds may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems . The specific interactions of the compound with serotonin or dopamine receptors could provide insights into its potential as a therapeutic agent for mood disorders.

Synthesis and Derivatization

The synthesis of 4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone involves several steps, including:

- Formation of the Pyrimidinone Core: Utilizing various cyclization methods to construct the pyrimidine ring.

- Piperazine Ring Closure: This step often involves nucleophilic substitution reactions where piperazine derivatives react with activated pyrimidine intermediates.

- Introduction of Functional Groups: Trifluoromethyl and chloro groups can be introduced via halogenation or other electrophilic aromatic substitution methods.

These synthetic pathways provide opportunities for further derivatization, potentially leading to compounds with enhanced biological activity or selectivity.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Anticancer Studies: A study demonstrated that derivatives with a similar structural framework exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Antibacterial Research: Another investigation revealed that specific analogs effectively reduced bacterial load in vivo without significant toxicity to host cells, showcasing their potential as novel antibacterial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Pyrimidinone Derivatives

Key Observations :

- C6 Substitution : The hydroxyl group in the target compound may reduce cytotoxicity compared to lipophilic substituents (e.g., CH₂Ph in Compound 12c) but could limit membrane permeability .

- non-fluorinated analogs (e.g., HEPT derivatives) .

- Piperazino Linker: The piperazine-pyridinyl side chain may mimic bioactive motifs in kinase inhibitors (e.g., MUS81-targeting pyrimidinones) by coordinating Mg²⁺ ions in enzymatic active sites .

Pharmacokinetic and Toxicity Profiles

Table 2: PK/Toxicity Comparison

Key Observations :

Mechanism of Action and Therapeutic Potential

- Antibacterial Activity : The trifluoromethyl-pyridinyl moiety may disrupt bacterial efflux pumps or protein synthesis, similar to 2-pyridine analogs with IC₅₀ = 2.5–2.9 µM .

- Anticancer Potential: The compound’s structure aligns with kinase inhibitors (e.g., Pim-1 inhibitors) that exploit pyrimidinone-metal ion interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this pyrimidinone derivative, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for piperazine linkage and cyclocondensation for the pyrimidinone core. Evidence from pyrimidinone syntheses (e.g., coupling of chloropyridinyl-piperazine with hydroxyaryl precursors under reflux in aprotic solvents) suggests yields are sensitive to temperature, solvent polarity, and catalyst choice (e.g., Pd-based catalysts for cross-coupling) . For example, Kang et al. (2021) optimized HIV NNRTI pyrimidine derivatives by adjusting stoichiometry of trifluoromethylphenyl precursors and using microwave-assisted synthesis to reduce side-product formation .

Q. How can structural elucidation techniques (e.g., XRD, NMR) resolve ambiguities in regiochemistry of substituents?

- Methodology : Single-crystal XRD is critical for confirming the 3-chloro-5-(trifluoromethyl)pyridinyl group’s position on the piperazine ring. NMR (¹H, ¹³C, and ¹⁹F) can differentiate between N-alkylation vs. O-alkylation of the pyrimidinone’s hydroxyl group. For example, Fun et al. (2009) used XRD to resolve steric clashes in a pyrimidinone derivative, confirming substituent orientation via torsion angles .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., kinase inhibition, antimicrobial activity)?

- Methodology : High-throughput kinase inhibition assays (e.g., ATP-binding site competition) or microbial growth inhibition assays (MIC determination) are common. Pyrimidinones with trifluoromethyl groups often exhibit enhanced lipophilicity, improving membrane permeability. For instance, Bedia et al. (2006) screened dihydropyrimidinones for anti-tuberculosis activity using Mycobacterium smegmatis cultures .

Advanced Research Questions

Q. How do substituents on the pyridinyl and phenyl rings influence structure-activity relationships (SAR) in target binding?

- Methodology : Computational docking (e.g., AutoDock Vina) paired with site-directed mutagenesis studies can identify key interactions. The 3-chloro and trifluoromethyl groups likely enhance hydrophobic interactions with target pockets. Kang et al. (2021) demonstrated that replacing trifluoromethyl with methyl in pyrimidine derivatives reduced HIV-1 reverse transcriptase binding affinity by 10-fold .

Q. What strategies mitigate conflicting bioactivity data across cell lines or enzymatic assays?

- Methodology : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50). Contradictions may arise from off-target effects or cell-specific metabolism. For example, pyrimidinone derivatives with hydroxy groups showed variable cytotoxicity in cancer lines due to differential expression of prodrug-converting enzymes . Statistical meta-analysis of dose-response curves (e.g., Hill slopes) can clarify inconsistencies.

Q. How can in silico models predict metabolic stability and pharmacokinetic properties of this compound?

- Methodology : Use tools like SwissADME or pkCSM to assess CYP450 metabolism, plasma protein binding, and blood-brain barrier penetration. The trifluoromethyl groups may reduce metabolic clearance but increase plasma half-life. Kang et al. (2021) correlated logP values >3 with improved CNS penetration in pyrimidine-based NNRTIs .

Q. What crystallographic or spectroscopic methods resolve polymorphism in solid-state formulations?

- Methodology : Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. The hydroxy group’s hydrogen-bonding propensity may lead to multiple crystalline forms. Artem’eva et al. (2022) identified polymorphic transitions in nitro-pyrimidinones using variable-temperature XRD .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported synthetic yields or purity?

- Approach : Replicate procedures with strict control of moisture/oxygen levels (Schlenk techniques) and validate purity via HPLC-MS. highlights yield variations (40–75%) for similar pyrimidines due to residual water in solvents .

Q. What experimental designs control for batch-to-batch variability in biological assays?

- Approach : Use randomized block designs with internal controls (e.g., reference inhibitors) and standardized cell passage numbers. ’s split-plot design for agricultural studies can be adapted, ensuring replicates account for plate-to-plate variability .

Critical Research Gaps

- Metabolite Identification : LC-MS/MS studies are needed to map Phase I/II metabolites, particularly for the piperazine and pyrimidinone moieties.

- In Vivo Efficacy Models : Lack of data on bioavailability in rodent models limits translational potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.